
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone is a chemical compound that has received significant attention in scientific research. It is a yellow crystalline powder that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also interact with metal ions to form stable complexes, which may contribute to its fluorescent properties.
Biochemical and physiological effects:
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone in lab experiments is its ability to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It is also relatively easy to synthesize using simple reaction conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
Future research on (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Its fluorescent properties could also be further explored for potential applications in imaging and sensing.
Synthesemethoden
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-acetyl furan and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with nitric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone has been used in various scientific research studies. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
18523-69-8 |
|---|---|
Molekularformel |
C10H10N4O3S |
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
4-(5-nitrofuran-2-yl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N4O3S/c1-6(2)12-13-10-11-7(5-18-10)8-3-4-9(17-8)14(15)16/h3-5H,1-2H3,(H,11,13) |
InChI-Schlüssel |
UCTPNCITVKAWEJ-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C |
Kanonische SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



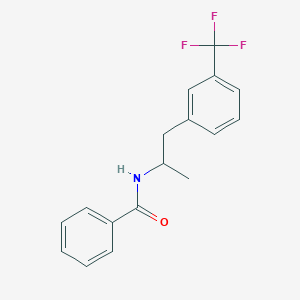

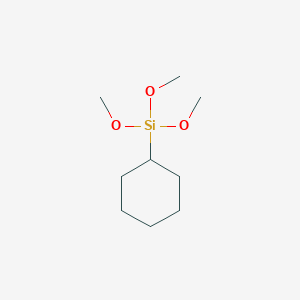
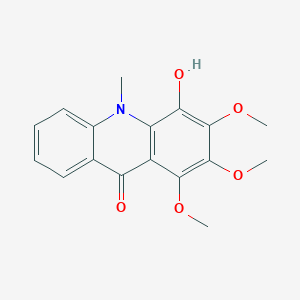

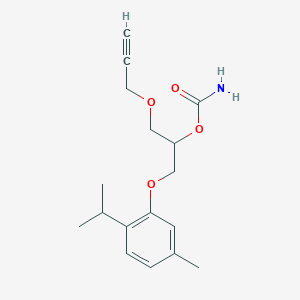

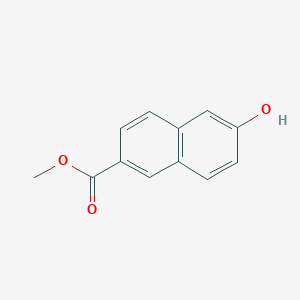

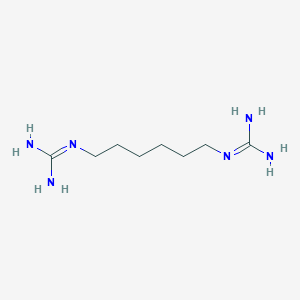

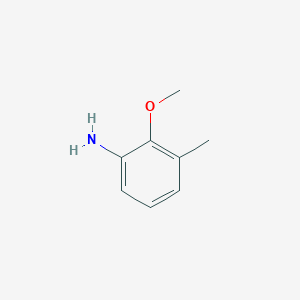
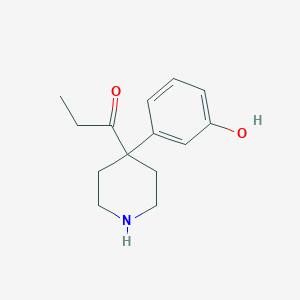
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)